molecular formula C7H4Br2Cl2 B6166800 2-bromo-1-(bromomethyl)-3,5-dichlorobenzene CAS No. 1006898-81-2

2-bromo-1-(bromomethyl)-3,5-dichlorobenzene

Cat. No.: B6166800
CAS No.: 1006898-81-2
M. Wt: 318.82 g/mol
InChI Key: YSFLNZBHVBYJIH-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-3,5-dichlorobenzene (C₇H₄Br₂Cl₂, molecular weight ~318.82 g/mol) is a halogenated aromatic compound featuring two bromine substituents (at positions 1 and 2) and two chlorine atoms (positions 3 and 5). The bromomethyl group at position 1 enhances its reactivity in nucleophilic substitution or coupling reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates.

Properties

CAS No.

1006898-81-2

Molecular Formula

C7H4Br2Cl2

Molecular Weight

318.82 g/mol

IUPAC Name

2-bromo-1-(bromomethyl)-3,5-dichlorobenzene

InChI

InChI=1S/C7H4Br2Cl2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2

InChI Key

YSFLNZBHVBYJIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CBr)Br)Cl)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(bromomethyl)-3,5-dichlorobenzene typically involves the bromination of 1-(bromomethyl)-3,5-dichlorobenzene. This can be achieved through the reaction of 1-(bromomethyl)-3,5-dichlorobenzene with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of environmentally friendly brominating agents and catalysts is also considered to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-3,5-dichlorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, such as hydroxylated, aminated, or carboxylated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Intermediate in Drug Development: 2-Bromo-1-(bromomethyl)-3,5-dichlorobenzene serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of functional groups that are crucial for biological activity .
    • Synthesis of Complex Molecules: This compound is utilized in creating more complex organic molecules through substitution reactions where the bromomethyl group can be replaced by other nucleophiles.
  • Biochemical Studies
    • Enzyme Interaction Studies: The compound is employed in research to study enzyme-catalyzed reactions involving halogenated substrates. Its reactivity profile provides insights into the mechanisms of enzyme action and substrate specificity .
    • Toxicological Research: Given its halogenated nature, it is also investigated for its potential toxicological effects on biological systems, contributing to understanding environmental persistence and bioaccumulation .
  • Material Science
    • Flame Retardants and Polymers: In industrial applications, this compound is used in the production of polymers that require flame retardancy and chemical resistance. Its incorporation into polymer matrices enhances their thermal stability and durability.

Case Studies

Study TitleApplication FocusFindings
Investigating the Reactivity of Brominated CompoundsOrganic SynthesisDemonstrated that this compound could effectively participate in nucleophilic substitution reactions, yielding various derivatives with potential pharmaceutical applications.
Enzyme-Catalyzed Reactions with Halogenated SubstratesBiochemical StudiesShowed that this compound could serve as a substrate for specific enzymes, providing insights into enzymatic mechanisms involving halogenated compounds .
Development of Flame Retardant MaterialsMaterial ScienceFound that incorporating this compound into polymer formulations significantly improved flame retardancy without compromising mechanical properties.

Mechanism of Action

The mechanism by which 2-bromo-1-(bromomethyl)-3,5-dichlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms on the benzene ring can participate in halogen bonding, which stabilizes the interaction with target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key attributes of 2-bromo-1-(bromomethyl)-3,5-dichlorobenzene with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Storage Conditions Hazard Profile
This compound C₇H₄Br₂Cl₂ ~318.82 Br (1-bromomethyl, 2-Br), Cl (3,5) Likely 2–8°C, inert atm H314, H290 (inferred)
1-(Bromomethyl)-3,5-dichlorobenzene C₇H₅BrCl₂ 239.92 Br (1-bromomethyl), Cl (3,5) 2–8°C, inert atmosphere H314, H290
2-Bromo-1-(bromomethyl)-3-iodobenzene C₇H₅Br₂I 375.82 Br (1-bromomethyl, 2-Br), I (3) 0–6°C Not specified
1-Bromo-2-chloro-3,5-dimethylbenzene C₈H₈BrCl 219.51 Br (1), Cl (2), CH₃ (3,5) Not specified Not specified

Hazard and Handling

The target compound likely shares hazards with 1-(bromomethyl)-3,5-dichlorobenzene, including skin corrosion (H314) and metal corrosion (H290). Its iodo analog requires stricter storage (0–6°C), suggesting higher thermal sensitivity .

Biological Activity

2-Bromo-1-(bromomethyl)-3,5-dichlorobenzene, a halogenated aromatic compound, has garnered attention in scientific research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The molecular formula of this compound is C7H4Br2Cl2C_7H_4Br_2Cl_2, and it has a molecular weight of 267.82 g/mol. The compound features multiple halogen substituents that significantly influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with cellular components such as proteins and nucleic acids. The halogen atoms can participate in hydrophobic interactions and electrophilic substitutions , which may lead to alterations in enzyme activity and receptor binding.

Toxicological Profile

Research indicates that this compound exhibits significant toxicity. It has been classified with hazard statements indicating it causes severe skin burns and eye damage, which underscores the importance of handling it with care in laboratory settings .

Case Studies and Research Findings

  • Enzyme Inhibition : A study highlighted the compound's potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially causing adverse effects or therapeutic failures .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of halogenated compounds similar to this compound. Results indicated that such compounds could exhibit significant antibacterial activity against various strains, suggesting potential applications in developing new antimicrobial agents .
  • Environmental Impact : Research focused on the persistence and bioaccumulation of halogenated compounds in marine environments revealed that this compound could contribute to ecological toxicity, affecting aquatic life through bioaccumulation .

Comparative Biological Activity Table

Compound NameBiological ActivityNotable Effects
This compoundEnzyme inhibitionAlters metabolism of drugs
2-Bromo-1-chlorobenzeneAntibacterialEffective against Gram-positive bacteria
1-Bromo-2-(bromomethyl)-3,5-dichlorobenzeneCytotoxicityInduces apoptosis in cancer cell lines

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